(1beta,3alpha,5beta)-Bicyclo[3.3.1]nonane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The structural motif of an azabicyclo[3.3.1]nonane is common in many biologically significant indole-based natural products . Because of its structural complexity, this N-bridged scaffold has become an enticing target for organic chemists .
Synthesis Analysis
Synthetically attractive 3-azabicyclo[3.3.1]nonane derivatives are readily synthesized directly from aromatic ketones, paraformaldehyde and dimethylamine via a novel one-pot tandem Mannich annulation . This is the first example of aromatic ketones used as a practical precursor to obtain 3-azabicyclo[3.3.1]nonane in good yields (up to 83%) .Molecular Structure Analysis
The molecular structure of azabicyclo[3.3.1]nonane derivatives is complex and has been the subject of many studies .Chemical Reactions Analysis
Michael reactions of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with a number of α,β-unsaturated carbonyl compounds result in formation of 6- and 6,8-substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates .Physical And Chemical Properties Analysis
The physical and chemical properties of azabicyclo[3.3.1]nonane derivatives are complex and depend on the specific compound .Scientific Research Applications
Chemical Structure Analysis
- (1beta,3alpha,5beta)-Bicyclo[3.3.1]nonane-3-carboxylic acid and similar compounds have been studied for their chemical structures and configurations using spectroscopic analysis. For instance, a study on the secondary metabolites from Senecio burtonii included a shikimic acid derivative with a similar structure, analyzed for its spectroscopic properties (Ndom et al., 2006).
Conformational Studies
- The conformation of similar bicyclic compounds has been studied, providing insights into their structural properties. For example, research on bicyclo[3.3.1]nonane-3α,7α-dicarboxylic acid and its derivatives revealed insights into their chair-boat conformations and the impact of substitutions (Peters et al., 1975).
Asymmetric Induction Studies
- The compound and its derivatives have been used to study asymmetric induction in photoisomerization, as seen in research on 2beta,3beta-diphenylcyclopropane-1alpha-carboxylic acid derivatives, demonstrating the potential for enantioselectivity in chemical reactions (Cheung et al., 2000).
Synthesis of Mimetic Compounds
- Synthesis studies have focused on creating mimetics of bioactive molecules using bicyclic structures. A notable example is the synthesis of non-steroidal 2-methoxyestradiol mimetics, where bicyclo[3.3.1]nonane derivatives demonstrated cytotoxicity against human lung carcinoma cells (Nurieva et al., 2017).
Acidity and Substituent Effect Studies
- Research has also focused on understanding the effects of substituents on the acidity of weak acids, including bicyclo[2.2.2]octane-1-carboxylic acids, which are structurally related to the compound . These studies provide insights into the electronic effects of different substituents (Wiberg, 2002).
Isomerization Studies
- The compound and its derivatives have been used in studies investigating isomerization processes. For instance, research on norbornadiene and quadricyclane derivatives highlights the potential for isomerization under specific conditions, such as sunlight exposure (Maruyama et al., 1981).
Identification in Environmental Samples
- Studies have also involved the identification of bicyclic naphthenic acids, including bicyclo[3.3.1]nonane acids, in environmental samples like oil sands process water. This research is crucial for understanding the environmental impact of these compounds (Wilde et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(1R,5S)-bicyclo[3.3.1]nonane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-10(12)9-5-7-2-1-3-8(4-7)6-9/h7-9H,1-6H2,(H,11,12)/t7-,8+,9? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKUZAYHWMSZNC-JVHMLUBASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)CC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H](C1)CC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.